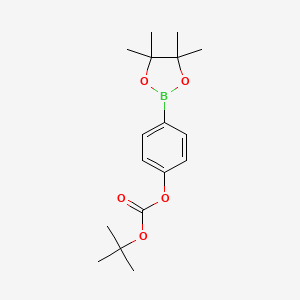
1-(フラン-2-イル)プロパン-2-アミン
説明
1-(Furan-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propan-2-amine group
科学的研究の応用
1-(Furan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
Target of Action
Furan derivatives have been noted for their significant therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
For instance, (S)-1-(furan-2-yl)propan-1-ol, a derivative of 1-(Furan-2-yl)propan-2-amine, can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Pharmacokinetics
The compound’s molecular weight is 16163 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Furan-2-yl)propan-2-amine. For instance, furan exposure has been linked to an increased risk of chronic obstructive pulmonary disease (COPD), with inflammation identified as a crucial mediator in this relationship .
生化学分析
Biochemical Properties
1-(Furan-2-yl)propan-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase. These interactions are crucial for the compound’s metabolic processes. Carbonyl reductase facilitates the reduction of carbonyl groups, while 11β-hydroxysteroid dehydrogenase is involved in steroid metabolism . The nature of these interactions often involves the binding of 1-(Furan-2-yl)propan-2-amine to the active sites of these enzymes, influencing their activity and stability.
Cellular Effects
1-(Furan-2-yl)propan-2-amine has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the production of nitric oxide and tumor necrosis factor-β, which are critical mediators in inflammatory responses . Additionally, it has been observed to impact the activity of enzymes involved in cellular detoxification processes, thereby affecting cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(Furan-2-yl)propan-2-amine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it inhibits the activity of carbonyl reductase by binding to its active site, thereby preventing the reduction of carbonyl groups . This inhibition can lead to alterations in metabolic pathways and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-yl)propan-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(Furan-2-yl)propan-2-amine remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(Furan-2-yl)propan-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including disruptions in metabolic processes and cellular toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
1-(Furan-2-yl)propan-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through reduction and oxidation reactions mediated by enzymes such as carbonyl reductase . These metabolic pathways influence the compound’s bioavailability and activity within biological systems.
Transport and Distribution
Within cells and tissues, 1-(Furan-2-yl)propan-2-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The transport mechanisms are crucial for the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(Furan-2-yl)propan-2-amine is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-(furan-2-yl)propan-2-one. This reaction typically uses a reducing agent such as sodium cyanoborohydride in the presence of an amine source like ammonium acetate .
Industrial Production Methods: Industrial production of 1-(Furan-2-yl)propan-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as biocatalytic methods using whole-cell biocatalysts like Lactobacillus paracasei, have also been explored for the synthesis of related compounds .
化学反応の分析
Types of Reactions: 1-(Furan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amine group can be reduced to form the corresponding alkylamine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alkylamine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
類似化合物との比較
Phenylpropanolamine: A compound with a similar amine group but a phenyl ring instead of a furan ring.
1-(Furan-2-yl)ethanamine: A related compound with a shorter carbon chain.
Uniqueness: 1-(Furan-2-yl)propan-2-amine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring is more reactive than a phenyl ring, allowing for a wider range of chemical transformations .
特性
IUPAC Name |
1-(furan-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUAQSPIDXGMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378190 | |
| Record name | 1-(furan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57580-64-0 | |
| Record name | 1-(furan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57580-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


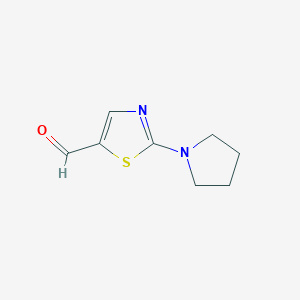
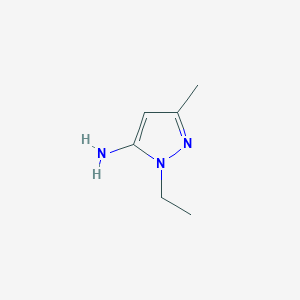
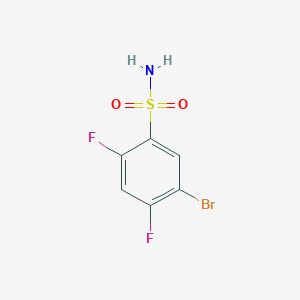
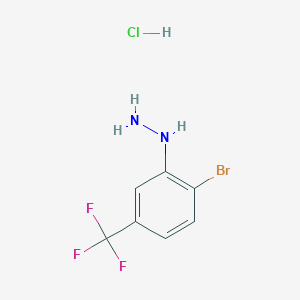
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
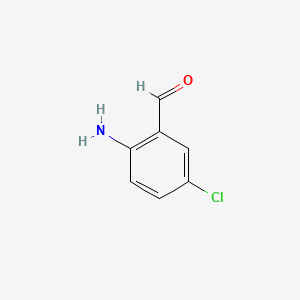
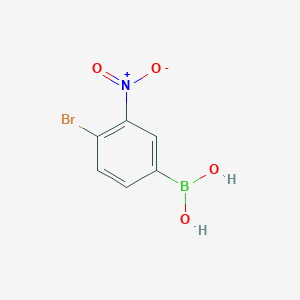

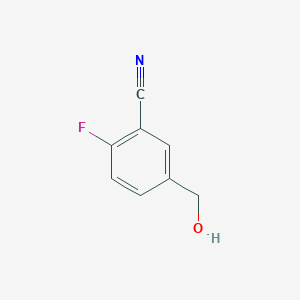
![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)
